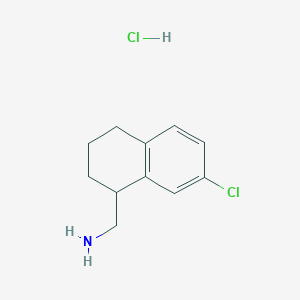![molecular formula C7H2BrClFNS B2826746 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole CAS No. 1956325-14-6](/img/structure/B2826746.png)
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused to a benzene ring, with bromine, chlorine, and fluorine substituents at the 5, 2, and 6 positions, respectively.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
This compound interacts with its target by inhibiting the lasB quorum sensing system . This results in a disruption of bacterial cell–cell communication, affecting their ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria, which they use to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors .
Result of Action
The inhibition of the lasB quorum sensing system by this compound leads to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This could potentially reduce the pathogenicity of the bacteria .
Action Environment
The action of this compound is influenced by the bacterial environment. Bacteria use quorum sensing pathways to respond to external factors , so changes in these factors could potentially affect the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with bromine and sulfur in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The bromine and chlorine atoms can be replaced by other electrophiles under suitable conditions.
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorobenzothiazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.
5-Bromo-2-chlorobenzothiazole: Lacks the fluorine substituent, which may influence its electronic properties and interactions with biological targets.
Uniqueness
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is unique due to the presence of all three halogen atoms, which can significantly impact its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine substituents provides a distinct electronic environment that can be exploited for various applications .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-6-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGNSXRGBXCRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2826663.png)
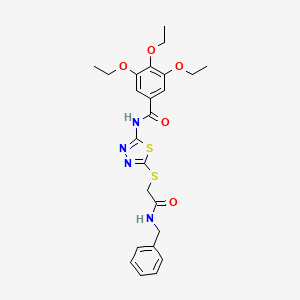
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)
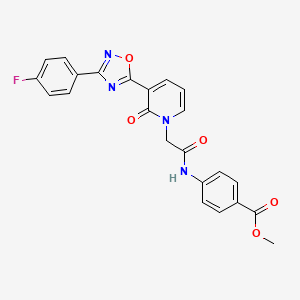
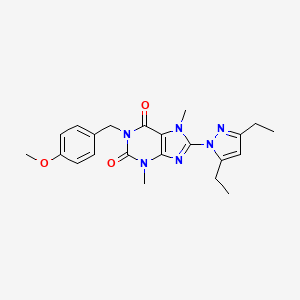
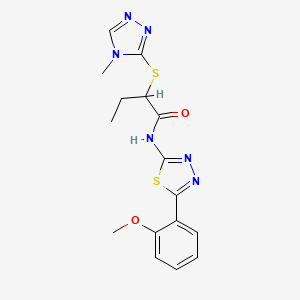
![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2826677.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)
![3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2826680.png)
![3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE](/img/structure/B2826681.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)
